Technical Guide: Physicochemical Properties & LogP Determination of 1-(3-Methoxybenzyl)-4-methylpiperazine
Technical Guide: Physicochemical Properties & LogP Determination of 1-(3-Methoxybenzyl)-4-methylpiperazine
The following technical guide details the physicochemical profile and experimental methodologies for 1-(3-Methoxybenzyl)-4-methylpiperazine , a structural analog of the benzylpiperazine (BZP) class often utilized as a scaffold in CNS-active drug discovery and monoamine transporter research.
Executive Summary
1-(3-Methoxybenzyl)-4-methylpiperazine is a disubstituted piperazine derivative characterized by a lipophilic benzyl moiety and a polar basic piperazine core. Structurally, it serves as a critical intermediate in the synthesis of antihistamines and potential serotonergic modulators. Its physicochemical behavior is dominated by the interplay between the basic nitrogen centers and the lipophilic aromatic tail, making the precise determination of its partition coefficient (logP) and ionization constants (pKa) essential for predicting Blood-Brain Barrier (BBB) penetration and oral bioavailability.
This guide provides a definitive structural analysis, predicted property ranges based on Structure-Activity Relationships (SAR), and validated experimental protocols for researchers requiring empirical data.
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| Chemical Name | 1-(3-Methoxybenzyl)-4-methylpiperazine |
| IUPAC Name | 1-[(3-methoxyphenyl)methyl]-4-methylpiperazine |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Structural Class | N,N'-disubstituted piperazine; Benzylpiperazine derivative |
| Key Functional Groups | Tertiary amine (x2), Ether (Methoxy), Aromatic Ring |
Structural Logic & SAR Implications
The molecule consists of a central piperazine ring locked in a chair conformation.
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N1-Methyl Group: Increases lipophilicity and prevents N-dealkylation relative to the free amine, enhancing metabolic stability.
-
N4-Benzyl Linker: Provides a significant lipophilic anchor (π-π stacking capability) essential for receptor binding pockets (e.g., 5-HT receptors).
-
3-Methoxy Substituent: Acts as a weak hydrogen bond acceptor. While it adds slight polarity, its position on the aromatic ring often improves selectivity by interacting with specific serine or threonine residues in target proteins.
Physicochemical Property Profile
The values below represent a synthesis of calculated consensus data (cLogP) and comparative extrapolation from experimentally validated analogs (e.g., 1-benzyl-4-methylpiperazine, MBZP).
Lipophilicity (LogP & LogD)
Lipophilicity is the driving force for this molecule's membrane permeability.
| Parameter | Value (Estimated) | Causality & Context |
| LogP (Neutral) | 1.6 – 2.1 | The benzyl and methyl groups counterbalance the hydrophilic piperazine core. The methoxy group has a minimal net effect on logP (Hansch |
| LogD (pH 7.4) | 0.8 – 1.2 | At physiological pH, the basic nitrogen atoms are partially protonated, significantly reducing the apparent lipophilicity. This range suggests moderate BBB permeability. |
Ionization (pKa)
The piperazine ring contains two basic centers. Understanding their ionization state is critical for solubility and extraction protocols.
-
pKa₁ (N-Methyl): ~8.1 – 8.4 (Predominantly protonated at pH 7.4).
-
pKa₂ (N-Benzyl): ~4.5 – 5.2 (Predominantly neutral at pH 7.4).
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Mechanism:[1] The inductive effect of the benzyl group lowers the basicity of the N4 nitrogen compared to the N1 methyl-substituted nitrogen.
-
Solubility Profile
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Water Solubility: High (as Hydrochloride salt); Moderate to Low (as Free Base).
-
Organic Solubility: Soluble in Dichloromethane (DCM), Methanol, and Ethyl Acetate.
-
Formulation Note: For biological assays, the dihydrochloride salt is preferred for aqueous stability.
Experimental Protocols (Self-Validating Systems)
Since direct experimental data for this specific derivative may not be available in public registries, the following protocols are designed to generate authoritative data.
Protocol A: Shake-Flask LogP Determination (Standard)
This method is the "Gold Standard" for determining the partition coefficient.
Reagents:
-
n-Octanol (HPLC Grade, saturated with water).
-
Phosphate Buffer (pH 7.4 for LogD; pH 10.5+ for LogP to ensure neutral species).
-
UV-Vis Spectrophotometer (Detection at
nm).
Workflow:
-
Saturation: Pre-saturate n-octanol with buffer and buffer with n-octanol for 24 hours.
-
Preparation: Dissolve the test compound in the buffer phase (approx. 100
M). Measure UV absorbance ( ). -
Partitioning: Mix equal volumes of compound-buffer and saturated octanol in a glass vial.
-
Equilibration: Shake mechanically for 1 hour; centrifuge at 3000 rpm for 20 mins to separate phases.
-
Quantification: Measure UV absorbance of the aqueous phase (
). -
Calculation:
Protocol B: Potentiometric pKa Determination
Reagents: 0.1 M HCl, 0.1 M NaOH, KCl (ionic strength adjuster). System: Automatic Titrator with glass electrode.
Workflow:
-
Dissolve 5 mg of compound in 20 mL of degassed water containing 0.1 M KCl.
-
Acidify to pH 2.0 using HCl.
-
Titrate with NaOH until pH 11.0.
-
Validation: The first inflection point corresponds to the N-benzyl nitrogen (pKa₂), and the second to the N-methyl nitrogen (pKa₁).
Visualizations
Diagram 1: Synthesis & Structural Logic
This diagram illustrates the convergent synthesis pathway typically used to access this scaffold, highlighting the origin of its physicochemical properties.
Caption: Convergent synthesis via N-alkylation. The lipophilic benzyl halide couples with the polar piperazine to form the amphiphilic target.
Diagram 2: Experimental LogP Workflow
A visual guide to the Shake-Flask methodology described in Section 4.1.
Caption: Step-by-step Shake-Flask protocol for determining the partition coefficient (LogP).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 763557, 1-Benzyl-4-methylpiperazine. Retrieved from [Link]
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European Union Drug Agency (2018). BZP/piperazines drug profile: Chemistry and Analysis. Retrieved from [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ACD/Labs (2025). LogP—Making Sense of the Value: Principles of Partition Coefficient Determination. Retrieved from [Link]
